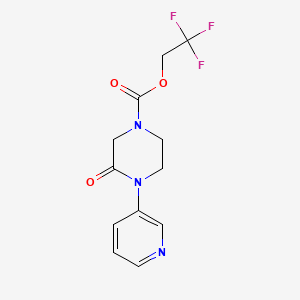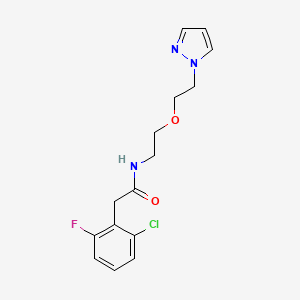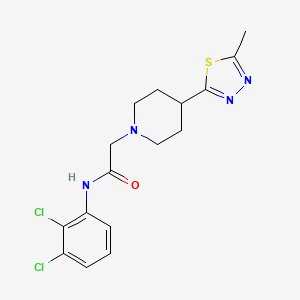
N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3,3-dimethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3,3-dimethylbutanamide is a derivative of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide, which has been synthesized and evaluated for its potential antiallergy activity. The structure of this compound suggests that it may interact with histaminic receptors, as indicated by the activity of similar compounds in the passive foot anaphylaxis (PFA) assay, which is an IgE-mediated model for detecting antiallergic compounds .
Synthesis Analysis
The synthesis of related compounds involves the preparation of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives. These derivatives have been synthesized to evaluate their antiallergy activity. Although the exact synthesis method for N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3,3-dimethylbutanamide is not detailed, it likely follows similar synthetic pathways used for related compounds, which involve the introduction of aryl groups to the piperazine moiety and subsequent modifications to enhance biological activity .
Molecular Structure Analysis
The molecular structure of N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3,3-dimethylbutanamide includes a dimethylamino group, which is known to interact with DNA by intercalation, as seen in similar compounds. The presence of the phenylpiperazine and dimethylbutanamide moieties suggests that the compound may have a complex interaction with biological targets, potentially influencing its distribution and activity within the body .
Chemical Reactions Analysis
While the specific chemical reactions of N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3,3-dimethylbutanamide are not provided, related compounds have been shown to bind to DNA and exhibit biological activities such as antiallergy and antitumor effects. The reactivity of such compounds is often attributed to their ability to form stable complexes with biological macromolecules, which can lead to the observed pharmacological effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3,3-dimethylbutanamide are not explicitly mentioned. However, related compounds have been studied for their physicochemical properties, which include their binding affinity to DNA and their charge state at physiological pH. These properties are crucial in determining the distribution and activity of the compounds in vivo. For instance, compounds with electron-withdrawing substituents that ensure an uncharged acridine chromophore at physiological pH have shown in vivo antitumor activity against solid tumors .
Scientific Research Applications
Synthesis and Biological Evaluation of Antimicrobial Agents
The compound has been involved in the synthesis of novel series of derivatives with potential antimicrobial properties. These derivatives, such as thiazolidinone compounds, have been evaluated for their activity against various bacterial and fungal strains. This highlights the compound's role in developing new antimicrobial agents (Patel, Kumari, & Patel, 2012).
Analgesic Properties
In the field of pain management, derivatives of this compound have been synthesized and evaluated as potential analgesic agents. These studies primarily focus on creating novel compounds and assessing their efficacy in animal models, providing insights into new pain-relief medications (Malinka, Kaczmarz, Redzicka, Filipek, & Sapa, 2005).
Non-Stimulant Anorectics
Research has also been conducted on the compound's derivatives for their potential as non-stimulant anorectics. These studies involve synthesizing a series of derivatives and testing them in rats to evaluate their effectiveness in suppressing appetite without stimulating motor activity (Ghosh, Bolt, & Mrongovius, 1978).
Antitumor Activity
The compound has been used in synthesizing derivatives with potential antitumor activities. Research in this area involves creating phenyl-substituted derivatives and evaluating their ability to interact with DNA and their effectiveness against various tumor models (Atwell, Baguley, & Denny, 1989).
Nonlinear Optical Absorption
In the field of optics, derivatives of this compound have been studied for their nonlinear optical absorption properties. These investigations are crucial for developing optical devices like optical limiters, showcasing the compound's applications in materials science and photonics (Rahulan, Balamurugan, Meena, Yeap, & Kanakam, 2014).
Alzheimer's Disease Research
In neuroscience, specifically Alzheimer's disease research, derivatives of the compound have been utilized in positron emission tomography studies to locate and quantify neurofibrillary tangles and beta-amyloid plaques in living patients' brains. This application demonstrates its potential in diagnosing and monitoring neurological conditions (Shoghi-Jadid et al., 2002).
properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N4O/c1-26(2,3)19-25(31)27-20-24(21-11-13-22(14-12-21)28(4)5)30-17-15-29(16-18-30)23-9-7-6-8-10-23/h6-14,24H,15-20H2,1-5H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZORGOOEGFPFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3,3-dimethylbutanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Chloro-3-(2-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2517750.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2517752.png)

![[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-thiophen-3-ylmethanone](/img/structure/B2517756.png)

![N-[5-(2H-1,3-benzodioxole-5-amido)-2-fluorophenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2517758.png)

![(E)-2-amino-N-butyl-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2517762.png)
![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2517764.png)

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2517766.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2517770.png)
